molecular formula C19H13NO B14520773 5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl- CAS No. 62578-46-5

5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl-

Cat. No.: B14520773
CAS No.: 62578-46-5
M. Wt: 271.3 g/mol
InChI Key: SCLKRGGNFXTSDK-UHFFFAOYSA-N
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Description

5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl- is a heterocyclic compound that belongs to the indeno-pyridine family. This compound is characterized by its unique structure, which includes a fused indene and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl- typically involves the cyclization of enamidoindenes. One common method is the Vilsmeier-Haack formylation, although this approach has faced challenges due to the formation of dimers instead of the desired monomer . Another method involves the condensation of indanones with acetamide under acidic conditions . Additionally, the Grignard reaction has been employed to synthesize 5-hydroxy-5-phenylindeno[1,2-b]pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl and 4-phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

62578-46-5

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

2-methyl-4-phenylindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C19H13NO/c1-12-11-16(13-7-3-2-4-8-13)17-18(20-12)14-9-5-6-10-15(14)19(17)21/h2-11H,1H3

InChI Key

SCLKRGGNFXTSDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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